1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea
Description
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by a bipyridinylmethyl group at the 1-position and a 3-methoxyphenyl substituent at the 3-position of the urea scaffold. Urea-based compounds are widely studied for their pharmacological properties, particularly as modulators of G protein-coupled receptors (GPCRs) and enzymes .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(12-17)23-19(24)22-13-15-4-3-9-21-18(15)14-7-10-20-11-8-14/h2-12H,13H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKYUYHPDBFCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 3-(3-methoxyphenyl)isocyanate with 3-(2,4’-bipyridin-3-ylmethyl)amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Biological Activity
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bipyridine moiety and a methoxyphenyl group linked through a urea functional group. Its IUPAC name is 1-(3-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea, with the following chemical formula: .
Synthesis
The synthesis of this compound typically involves:
- Reaction of 3-(3-methoxyphenyl)isocyanate with 3-(2,4'-bipyridin-3-ylmethyl)amine .
- Conducted under inert conditions (e.g., nitrogen or argon) using solvents like dichloromethane or tetrahydrofuran.
- Catalyzed by bases such as triethylamine .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that related urea derivatives possess GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines, such as breast (MCF-7), colon (HCT116), and lung cancer cells .
Antibacterial and Antifungal Activity
Urea derivatives are known for their broad-spectrum antibacterial and antifungal activities:
- Compounds with similar structures have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli.
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies provide insights into the biological activity of similar compounds:
- Antitumor Efficacy : A study evaluated a series of urea derivatives, revealing that modifications at specific positions significantly enhanced their antiproliferative activities against various cancer cell lines. The most potent compounds showed IC50 values as low as 0.3 μM against certain cancer types .
- Antibacterial Testing : Another investigation focused on the antibacterial properties of related bipyridine derivatives. The results indicated that while some compounds exhibited MIC (Minimum Inhibitory Concentration) values below 8 μg/mL against resistant bacterial strains, others were less effective .
Research Findings Summary
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea in anticancer therapy. It has been tested against various cancer cell lines, including:
- Human Colon (HCT116)
- Breast (MCF-7)
- Glioblastoma (U87 MG)
- Adenocarcinoma (A549)
The compound demonstrated potent antiproliferative activity, with effective inhibition of key signaling pathways such as phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer cell growth and survival .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promise in antibacterial applications. It has been proposed for use in drug development targeting bacterial infections due to its structural similarity to known antibacterial agents .
Other Biological Applications
The compound has also been investigated for potential use as an antifeedant and acaricide, indicating its versatility in agricultural applications .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the antiproliferative effects of various urea derivatives found that this compound exhibited IC50 values ranging from 0.3 to 0.45 μM against selected cancer cell lines. The results suggested that modifications at the pyridine ring significantly influenced the anticancer activity .
Case Study 2: Antibacterial Testing
In another study focusing on the antibacterial properties of urea derivatives, this compound was evaluated against several bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential as a lead compound for further development in antibacterial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects on Yield: Urea derivatives with electron-withdrawing groups (e.g., 4-cyanophenyl) at the 1-position exhibit consistently high synthetic yields (~82–83%) .
- Mass Spectrometry : The molecular ion peaks ([M+H]+) for analogs correlate with substituent molecular weights. For instance, trifluoromethyl and chloro groups increase mass (e.g., 340.0 for compound 6o) , while the dichlorophenyl analog in has a mass of 359.2.
- Positional Isomerism : The bipyridinyl substitution pattern (3-ylmethyl vs. 6-yl in ) may alter conformational flexibility and binding interactions.
Pharmacological and Functional Comparisons
- GPCR Modulation: highlights urea derivatives as modulators of metabotropic glutamate receptor 5 (mGluR5). The bipyridinylmethyl group in the target compound could enhance allosteric binding compared to simpler aryl groups (e.g., 4-cyanophenyl) due to increased steric bulk and hydrogen bonding .
- SAR Trends : emphasizes that pyridinylmethoxy groups (e.g., 2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine in ) improve potency in receptor binding. The 3-methoxyphenyl group in the target compound may similarly optimize interactions with hydrophobic receptor pockets.
- Comparison to Clinical Candidates : SB705498 (a TRPV1 antagonist) and A-425619 (a TRPA1 modulator) from share urea scaffolds but differ in substituent chemistry. The target compound’s bipyridinylmethyl group may offer distinct selectivity profiles compared to these analogs.
Metabolic and Physicochemical Properties
- Metabolic Stability : Methoxy groups are generally resistant to oxidative metabolism, suggesting improved stability over chlorinated or trifluoromethylated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a bipyridine-carboxylic acid derivative with a 3-methoxyphenylamine precursor using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF at room temperature. Optimizing parameters like solvent polarity (e.g., switching to THF for better solubility), temperature (0–25°C), and stoichiometric ratios (1.2:1 amine:acid) can improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm urea linkage and substituent positions (e.g., methoxy group at δ ~3.8 ppm).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching calculated mass).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectrophotometry.
- Stability : Conduct stress testing under varying pH (1–10), temperature (4–37°C), and light exposure. Monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. What strategies address contradictory data in reported biological activities of structurally related urea derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with fluorine or chlorine) to isolate contributing factors.
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., kinase inhibition).
- Meta-Analysis : Compare datasets across studies, accounting for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with targets (e.g., kinases). Focus on urea’s hydrogen-bonding capacity with catalytic lysine residues.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational changes.
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .
Q. What experimental designs are suitable for evaluating metabolic stability?
- Methodology :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition potential.
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via high-resolution mass spectrometry .
Research Challenges
- Stereochemical Purity : Chiral centers in bipyridine moieties may require chiral HPLC for resolution .
- Target Selectivity : Off-target effects (e.g., GPCR modulation) necessitate broad-panel profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
